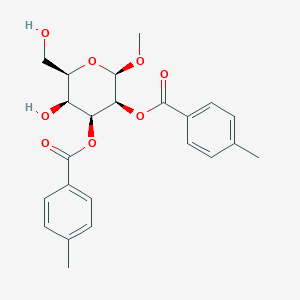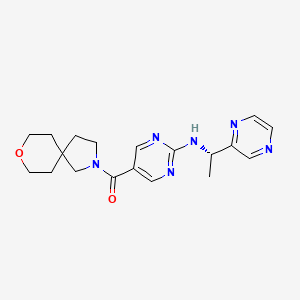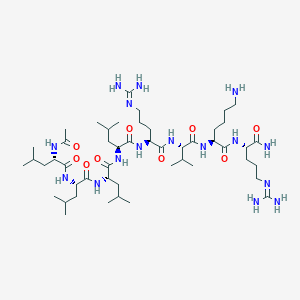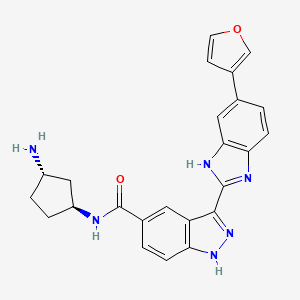
Flt3-IN-22
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flt3-IN-22 is a compound that targets the FMS-like tyrosine kinase 3 (FLT3) receptor, which is commonly mutated in acute myeloid leukemia (AML). This compound is part of a class of inhibitors designed to interfere with the signaling pathways that promote the proliferation and survival of leukemic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flt3-IN-22 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Flt3-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Flt3-IN-22 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of FLT3 and its effects on various signaling pathways.
Biology: Employed in cellular assays to investigate the role of FLT3 in cell proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating AML and other cancers with FLT3 mutations.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting FLT3 .
Wirkmechanismus
Flt3-IN-22 exerts its effects by binding to the active site of the FLT3 receptor, thereby inhibiting its kinase activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Midostaurin: An FDA-approved FLT3 inhibitor used in the treatment of AML.
Gilteritinib: Another FDA-approved FLT3 inhibitor with a similar mechanism of action.
Quizartinib: A FLT3 inhibitor approved in Japan for the treatment of AML
Uniqueness
Flt3-IN-22 is unique in its specific binding affinity and selectivity for the FLT3 receptor, which may result in different efficacy and safety profiles compared to other FLT3 inhibitors. Its distinct chemical structure also allows for potential modifications to enhance its therapeutic properties .
Eigenschaften
Molekularformel |
C24H22N6O2 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[(1S,3S)-3-aminocyclopentyl]-3-[6-(furan-3-yl)-1H-benzimidazol-2-yl]-1H-indazole-5-carboxamide |
InChI |
InChI=1S/C24H22N6O2/c25-16-3-4-17(11-16)26-24(31)14-2-5-19-18(9-14)22(30-29-19)23-27-20-6-1-13(10-21(20)28-23)15-7-8-32-12-15/h1-2,5-10,12,16-17H,3-4,11,25H2,(H,26,31)(H,27,28)(H,29,30)/t16-,17-/m0/s1 |
InChI-Schlüssel |
DYNPVDYEHXTYCX-IRXDYDNUSA-N |
Isomerische SMILES |
C1C[C@@H](C[C@H]1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |
Kanonische SMILES |
C1CC(CC1N)NC(=O)C2=CC3=C(C=C2)NN=C3C4=NC5=C(N4)C=C(C=C5)C6=COC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


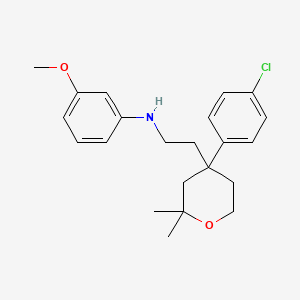
![3-[4-[4-(4-Fluorophenyl)piperazin-1-yl]butyl]-6-isothiocyanato-1,3-benzoxazol-2-one](/img/structure/B12369639.png)
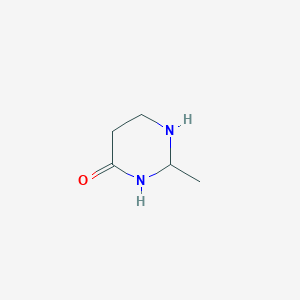
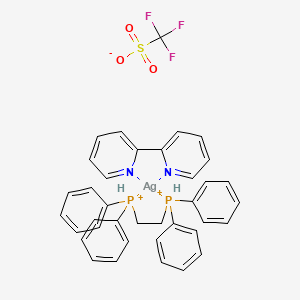

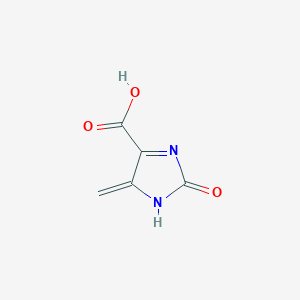
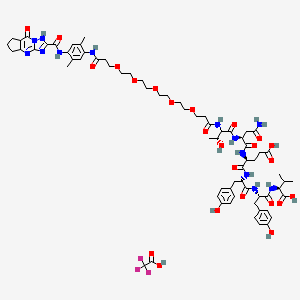
![2-[2-[7-[(2R)-2-[(E,3S)-3-hydroxy-4-phenylbut-1-enyl]-5-oxopyrrolidin-1-yl]heptanoyl]hydrazinyl]-2-oxoacetic acid](/img/structure/B12369663.png)
![N-[(1S,2S)-2-{[3-Ethyl-5-(trifluoromethyl)pyrazin-2-yl]amino}cyclopentyl]-3-(2H-1,2,3-triazol-2-yl)pyridine-2-carboxamide](/img/structure/B12369673.png)
![trimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide](/img/structure/B12369680.png)
